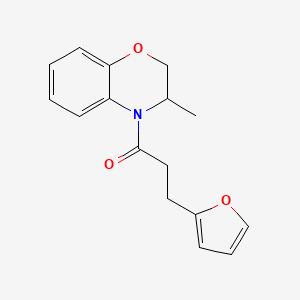![molecular formula C14H15ClN4 B7586231 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolopyrazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
Studies have shown that 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine exhibits a range of biochemical and physiological effects. This compound has been shown to decrease anxiety-like behavior in animal models, as well as to reduce seizure activity. It has also been shown to exhibit sedative properties, which may be useful in the treatment of insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its well-documented synthesis method, which produces high yields of the desired product. Additionally, this compound exhibits a range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying anxiety, seizure activity, and neurodegenerative diseases.
One limitation of using 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its potential toxicity. Studies have shown that this compound can induce liver toxicity and oxidative stress in animal models, which may limit its use in certain experimental contexts.
Orientations Futures
There are several future directions for research on 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the potential neuroprotective effects of this compound in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves the reaction of 2-chloroacrylonitrile with 1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of sodium methoxide. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been reported in the literature and has been shown to produce high yields of the desired product.
Applications De Recherche Scientifique
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c1-11(15)9-18-7-8-19-13(10-18)16-17-14(19)12-5-3-2-4-6-12/h2-6H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGFUVFJPESNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCN2C(=NN=C2C3=CC=CC=C3)C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)

![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)



![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 6-methylpyridine-2-carboxylate](/img/structure/B7586202.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)

![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)

![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)